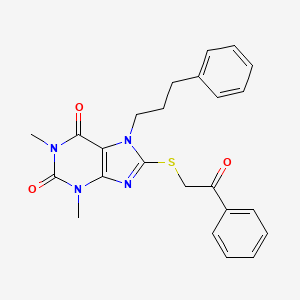
1,3-dimethyl-8-((2-oxo-2-phenylethyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,3-dimethyl-8-((2-oxo-2-phenylethyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H24N4O3S and its molecular weight is 448.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Ligand-Metal Complex Studies
Research into 1,3-dimethyl purine derivatives has led to the synthesis of new mixed ligand-metal complexes, combining 1,3,7-trimethylxanthine and 1,3-dimethyl-7H-purine-2,6-dione with various ligands like SCN and OCN ions. These complexes with metals such as Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) show potential for various applications in chemistry and materials science due to their unique structural properties and reactivity. Studies have characterized these complexes using UV-Visible and infrared spectroscopy, elemental analysis, magnetic susceptibility, and conductivity measurements, highlighting the coordination through nitrogen and sulfur atoms in the ligand to metal ions (Shaker, 2011).
Development of New Heterocyclic Systems
Another strand of research focuses on the synthesis of new thiadiazepino-purine ring systems from 1,3-dimethyl purine derivatives, exploring the chemical versatility and potential pharmaceutical applications of these compounds. By modifying 1,3-dimethyl purine precursors with various chemical reactions, researchers have developed compounds with potential for further pharmacological evaluation, enriching the library of heterocyclic compounds for drug development (Hesek & Rybár, 1994).
Exploring Condensed Sulfur-Containing Systems
Innovative approaches to developing penta- and hexacyclic heterocyclic systems have been explored through reactions involving 1,3-dimethyl purine derivatives. These studies aim at constructing complex molecular architectures that could serve as key intermediates in the synthesis of biologically active compounds or materials with unique electronic properties. The formation of pyrido-thieno-diazepino-purine dione derivatives showcases the potential for creating novel compounds with significant chemical diversity (Dotsenko, Sventukh, & Krivokolysko, 2012).
Serotonin Receptor Activity Studies
Research into 1,3-dimethyl-7-phenylalkyl-purine derivatives has provided insights into their interactions with serotonin receptors, particularly 5-HT1A and 5-HT2A. This work is crucial for understanding how structural modifications of purine derivatives influence their affinity and functional activity at these receptors, contributing to the development of new therapeutic agents for psychiatric disorders (Chłoń et al., 2001).
Anti-Inflammatory Activity Research
The anti-inflammatory properties of certain 1,3-dimethyl purine derivatives have been demonstrated in models of chronic inflammation, such as the adjuvant-induced arthritis rat model. These findings are critical for the ongoing search for new anti-inflammatory drugs with fewer side effects compared to current treatments (Kaminski et al., 1989).
properties
IUPAC Name |
1,3-dimethyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S/c1-26-21-20(22(30)27(2)24(26)31)28(15-9-12-17-10-5-3-6-11-17)23(25-21)32-16-19(29)18-13-7-4-8-14-18/h3-8,10-11,13-14H,9,12,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLPCUYAVCKZPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)C3=CC=CC=C3)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2578314.png)
![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole](/img/structure/B2578318.png)
![N-(3,4-Dimethylphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2578319.png)

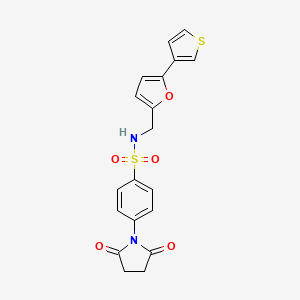

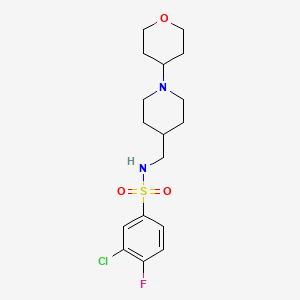
![tert-butyl N-{4-aminobicyclo[2.2.1]heptan-1-yl}carbamate hydrochloride](/img/structure/B2578324.png)

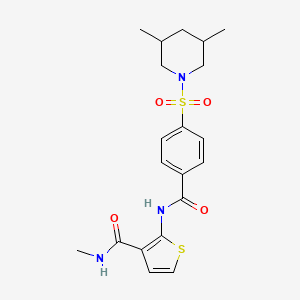
![2-(4-chlorophenyl)-3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B2578330.png)
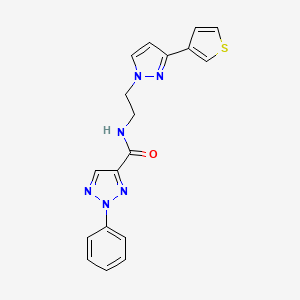
![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2578335.png)